Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
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Description
“Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the molecular formula C17H14ClNO5S . It has an average mass of 379.815 Da and a mono-isotopic mass of 379.028107 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded an intermediate. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a sulfonyl group attached to a 4-chlorophenyl group, and a carboxylate group . Further structural analysis would require more specific information such as NMR or X-ray crystallography data.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the retrieved data. The molecular weight is reported to be 379.8g/mol.Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given that some substituted benzofurans have shown significant anticancer activities . Additionally, further studies could focus on the optimization of the synthesis process and exploration of other chemical reactions involving this compound.
Mechanism of Action
Target of Action
The compound contains a benzofuran moiety, which is known to exhibit potent antibacterial activity when substituted with halogens or hydroxyl groups .
Mode of Action
The compound’s structure suggests it may be involved in suzuki–miyaura cross-coupling reactions . This type of reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, typically palladium . The process involves oxidative addition and transmetalation, where the organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5S/c1-10-16(17(20)23-2)14-9-12(5-8-15(14)24-10)19-25(21,22)13-6-3-11(18)4-7-13/h3-9,19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZLCOCEHCEOJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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